molecular formula C4H9N3 B1279905 Azido-isobutane CAS No. 13686-31-2

Azido-isobutane

Cat. No.: B1279905
CAS No.: 13686-31-2
M. Wt: 99.13 g/mol
InChI Key: LPFMIKDVSNKOBW-UHFFFAOYSA-N
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Description

Azido-isobutane is an organic compound characterized by the presence of an azido group (-N₃) attached to an isobutane backbone The azido group is a linear, polyatomic anion consisting of three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: Azido-isobutane can be synthesized through the nucleophilic substitution reaction of isobutyl halides with sodium azide. The reaction typically occurs in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN). The general reaction is as follows:

(CH₃)₂CHCH₂X+NaN₃(CH₃)₂CHCH₂N₃+NaX\text{(CH₃)₂CHCH₂X} + \text{NaN₃} \rightarrow \text{(CH₃)₂CHCH₂N₃} + \text{NaX} (CH₃)₂CHCH₂X+NaN₃→(CH₃)₂CHCH₂N₃+NaX

where X represents a halogen atom (e.g., chlorine or bromine).

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous-flow processes to enhance efficiency and safety. The use of recyclable catalysts, such as Amberlyst-15, can facilitate the azidation of isobutyl alcohols to produce this compound in high yields .

Chemical Reactions Analysis

Types of Reactions: Azido-isobutane undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, replacing other functional groups.

    Reduction Reactions: this compound can be reduced to isobutylamine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂).

    Cycloaddition Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide (NaN₃) in polar aprotic solvents.

    Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    Cycloaddition: Alkynes in the presence of copper(I) catalysts.

Major Products:

    Isobutylamine: Formed through reduction.

    Triazoles: Formed through cycloaddition with alkynes.

Scientific Research Applications

Azido-isobutane has several scientific research applications:

Comparison with Similar Compounds

Azido-isobutane can be compared with other azido compounds, such as azido-benzene and azido-cyclohexane. While all these compounds contain the azido group, their reactivity and applications differ due to the nature of their respective backbones:

This compound is unique due to its branched isobutane backbone, which imparts different steric and electronic properties compared to linear or aromatic azides. This uniqueness makes this compound particularly useful in specific organic synthesis and materials science applications .

Properties

IUPAC Name

1-azido-2-methylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N3/c1-4(2)3-6-7-5/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPFMIKDVSNKOBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00483016
Record name azido-isobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00483016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13686-31-2
Record name azido-isobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00483016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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